molecular formula C11H7ClF2N2 B1480212 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine CAS No. 1271476-46-0

2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine

Cat. No. B1480212
CAS RN: 1271476-46-0
M. Wt: 240.63 g/mol
InChI Key: CSURZKUCFWBHSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves fluorination or other substitution reactions . For instance, “2-Chloro-4-(trifluoromethyl)pyridine” can be synthesized from "2-chloro-4-iodopyridine" .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Ring Transformations in Heterocyclic Chemistry : Studies have shown that derivatives of 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine undergo ring transformations under certain conditions, providing insights into reaction mechanisms and pathways. For instance, the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine suggests an addition-elimination mechanism on the C(4) carbon atom, which is crucial for understanding the reactivity of such compounds (Meeteren & Plas, 2010).

  • Crystallography and Structural Parameters : The determination of crystal structures of related compounds, such as 6-chloro-4-nitro-2-phenylpyrimidine, helps elucidate the geometric parameters and effect of substituents on the pyrimidine backbone, providing a foundation for designing molecules with desired physical and chemical properties (Rybalova et al., 2001).

Pharmacophore Development and Therapeutic Potential

  • Novel Pyrimidine Derivatives Synthesis : Research into the regioselective synthesis of new pyrimidine derivatives using organolithium reagents showcases the versatility of the pyrimidine core for developing compounds with potential biological activity. Such studies highlight the strategic functionalization of the pyrimidine ring to generate pharmacologically relevant molecules (Abdou, 2006).

  • Nonlinear Optical (NLO) Materials : The investigation into thiopyrimidine derivatives, including phenyl pyrimidine variants, for NLO applications underscores the significance of the pyrimidine scaffold in the design of materials for optoelectronic applications. These studies demonstrate the potential of pyrimidine derivatives to contribute to advancements in technology and materials science (Hussain et al., 2020).

  • Anticancer and Antimicrobial Agents : The synthesis and biological evaluation of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists, with potential antidiabetic effects, illustrate the therapeutic possibilities of pyrimidine derivatives in treating diseases. Furthermore, the development of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents indicates the broad spectrum of biological activities that can be targeted through modifications of the pyrimidine core (Negoro et al., 2012), (Al-Abdullah et al., 2011).

properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2/c12-11-15-8(6-9(16-11)10(13)14)7-4-2-1-3-5-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSURZKUCFWBHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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